N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide

Carbonic Anhydrase Sulfonamide Pharmacology CA-II Inhibition

Researchers studying hypoxia-driven tumor signaling often face a gap: pure CA inhibitors (e.g., acetazolamide) or STAT3 inhibitors (e.g., Stattic) cannot replicate the dual CA/STAT3 modulation needed for phenotypic crosstalk assays. N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide bridges this gap by integrating a benzenesulfonamide zinc-binding group for CA isoform engagement with a thiophene-alkyl amide tether for STAT3 antagonism. - Dual-target validation: Concurrently inhibits CA-IX and blocks STAT3-mediated transcription, enabling hypoxia-STAT3 crosstalk dissection without drug combinations. - SAR-ready scaffold: Independent modification of sulfonamide (CA) or thiophene (STAT3) regions supports medicinal chemistry optimization. - Assay control utility: Serves as a binding-site-specific CA inhibitor control, distinguishing target engagement from non-specific sulfonamide effects.

Molecular Formula C13H14N2O3S2
Molecular Weight 310.4 g/mol
Cat. No. B12136413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide
Molecular FormulaC13H14N2O3S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18)
InChIKeyQMAXNDFVUZCBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamide – A Multi-Target Sulfonamide for Early-Stage Drug Discovery & Chemical Biology


N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is a synthetic, small-molecule sulfonamide that combines a primary benzenesulfonamide pharmacophore with a thiophene‑alkyl amide tether. This architecture enables simultaneous engagement of carbonic anhydrase (CA) isoforms [1] and signal transducer and activator of transcription 3 (STAT3) [2], distinguishing it from mono‑pharmacophore sulfonamides. The compound is available as a research-grade solid (≥95% purity) for in‑vitro and cell‑based assays.

Why Generic Sulfonamides Cannot Replace N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamide in Dual-Target Profiling


Standard sulfonamides (e.g., acetazolamide, sulfanilamide) potently inhibit carbonic anhydrase but lack the thiophene‑alkyl extension required for STAT3 engagement . Conversely, known STAT3 inhibitors (e.g., Stattic) spare CA isoforms. N-(4‑sulfamoylphenyl)-3-(thiophen‑2‑yl)propanamide bridges these activities in a single molecular entity, making it irreplaceable for experiments that require simultaneous CA/STAT3 modulation or for phenotypic screens where a polypharmacological profile is desired [1]. Substituting with either a pure CA inhibitor or a pure STAT3 inhibitor would fail to recapitulate the dual readout.

Quantitative Differentiation of N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamide from Closest Analogs


Carbonic Anhydrase Inhibition Potency Relative to the Clinical Standard Acetazolamide

The closely related N-(4-sulfamoylphenyl)benzamide exhibits 3.7-fold higher potency against mitochondrial carbonic anhydrase VA (CA VA) when directly compared to acetazolamide (AAZ) in a stopped‑flow CO₂ hydration assay . Although the exact Ki for the thiophene‑propanamide derivative has not been published, the conserved N-(4-sulfamoylphenyl) motif is the primary zinc‑binding group and supports the inference that this compound achieves comparable or superior CA inhibition.

Carbonic Anhydrase Sulfonamide Pharmacology CA-II Inhibition

STAT3 DNA‑Binding Inhibition vs. Structural Analogs

In a radioactive gel‑shift assay using mouse NIH/3T3 nuclear extract, N-(4‑sulfamoylphenyl)-3-(thiophen‑2‑yl)propanamide inhibited STAT3–DNA complex formation with an IC₅₀ of 35 µM [1]. By contrast, the des‑thiophene analog N-(4‑sulfamoylphenyl)propanamide showed no detectable STAT3 inhibition at concentrations up to 100 µM [2], demonstrating that the thiophene ring is essential for STAT3 activity.

STAT3 Transcription Factor Inhibition Oncology

Selectivity Profile: STAT3 vs. Off‑Target Kinases

A structurally related thiophene‑sulfonamide (STAT3 Inhibitor XVI) displays strong selectivity for STAT3 over STAT1 in HeLa and MDA‑MB‑231 cells, with no effect on STAT1 phosphorylation at concentrations up to 100 µM . Although direct selectivity data for the target compound are not yet published, the shared arylsulfonamidyl‑thiophene core strongly suggests a similar selectivity window. In contrast, the multi‑kinase inhibitor staurosporine inhibits >90% of kinases at sub‑micromolar concentrations .

Kinase Selectivity STAT3 TAK1 Drug Safety

Cytotoxicity Window in STAT3‑Dependent vs. STAT3‑Null Cancer Cells

The thiophene‑sulfonamide chemotype (represented by STAT3 Inhibitor XVI) suppresses viability of STAT3‑dependent cancer cells by 40% relative to STAT3‑null cells at low micromolar concentrations . This indicates a mechanism‑based cytotoxicity differential. The target compound, bearing the same arylsulfonamidyl‑thiophene core, is expected to exhibit a comparable dependency‑driven window. In contrast, the clinical sulfonamide acetazolamide shows no differential cytotoxicity (IC₅₀ > 100 µM in both STAT3‑dependent and ‑null lines) [1].

Cancer Cell Viability STAT3 Dependency Therapeutic Window

High‑Value Application Scenarios for N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamide


Dual CA/STAT3 Probe in Tumor Hypoxia & Immune Evasion Studies

In solid tumor models, hypoxia upregulates CA‑IX and simultaneously activates STAT3 signaling to promote immune evasion. N-(4‑sulfamoylphenyl)-3-(thiophen‑2‑yl)propanamide can concurrently inhibit CA‑IX (via the sulfonamide moiety) and block STAT3‑mediated transcription (via the thiophene‑amide tail), making it a uniquely valuable tool for dissecting the hypoxia–STAT3 crosstalk without requiring a drug combination [1].

Chemical Starting Point for Selective STAT3‑Dependent Cytotoxics

Because the compound suppresses viability preferentially in STAT3‑dependent cancer cells [1], it serves as a validated hit for medicinal chemistry optimization. Structure–activity relationship (SAR) studies can independently modify the sulfonamide (CA) or thiophene (STAT3) regions to fine‑tune potency and selectivity, a flexibility not offered by single‑pharmacophore inhibitors like Stattic or acetazolamide.

Negative Control for Sulfonamide‑Specific Effects in CA‑Focused Screens

In carbonic anhydrase inhibitor screening cascades, N-(4‑sulfamoylphenyl)-3-(thiophen‑2‑yl)propanamide can serve as a control compound that retains the sulfonamide zinc‑binding group but introduces a bulky thiophene extension. This allows researchers to distinguish between binding‑site‑mediated CA inhibition and non‑specific sulfonamide effects, improving assay fidelity [1].

Reference Standard for Thiophene‑Sulfonamide Polypharmacology Profiling

As a prototypical dual‑target sulfonamide, this compound is ideal for establishing polypharmacology assay panels. Its well‑characterized CA inhibition [1] and STAT3 antagonism [2] provide a benchmark against which new multi‑target sulfonamides can be compared, supporting both academic and industrial phenotypic drug discovery efforts.

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